3-(3-Fluorophenyl)piperazin-2-one

Lipophilicity Drug Design SAR

Generic substitution with incorrect fluorophenyl piperazinone regioisomers compromises SAR reproducibility and assay validation. 3-(3-Fluorophenyl)piperazin-2-one (CAS 1174207-64-7) is the exact 3-fluoro positional isomer with a distinct LogP of 0.90, differentiating it from the more hydrophobic 1-substituted regioisomer (LogP 1.16) and enabling precise CNS-penetrant SAR exploration. • Off-the-shelf availability at 95% purity from multiple global suppliers, minimizing lead times vs. custom-synthesis isomers. • Identical MW (194.21 g/mol) to all fluorophenyl piperazinone isomers-serves as an essential LC/MS reference standard for isomer-specific method validation. • Robust multi-vendor supply chain ensures batch-to-batch consistency for HTS and parallel library synthesis.

Molecular Formula C10H11FN2O
Molecular Weight 194.21 g/mol
CAS No. 1174207-64-7
Cat. No. B1521125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Fluorophenyl)piperazin-2-one
CAS1174207-64-7
Molecular FormulaC10H11FN2O
Molecular Weight194.21 g/mol
Structural Identifiers
SMILESC1CNC(=O)C(N1)C2=CC(=CC=C2)F
InChIInChI=1S/C10H11FN2O/c11-8-3-1-2-7(6-8)9-10(14)13-5-4-12-9/h1-3,6,9,12H,4-5H2,(H,13,14)
InChIKeyJIUBPDWZQUSIFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Fluorophenyl)piperazin-2-one Overview


3-(3-Fluorophenyl)piperazin-2-one is a fluorinated heterocyclic building block belonging to the piperazin-2-one class, characterized by a six-membered ring containing two nitrogen atoms and a carbonyl group at the 2-position, substituted at the 3-position with a 3-fluorophenyl moiety . This compound serves as a versatile scaffold in medicinal chemistry for the construction of biologically active molecules, with the fluorine atom and the piperazinone core contributing to favorable drug-like properties and enabling exploration of structure-activity relationships (SAR) . Its relatively low molecular weight (194.21 g/mol) and balanced LogP (0.90) make it an attractive starting point for lead optimization programs .

Fluorinated piperazinone scaffold for medicinal chemistry SAR studies
Distinct 3-substitution pattern enables regioisomer-specific exploration
Multi-source commercial availability supports screening and library synthesis

3-(3-Fluorophenyl)piperazin-2-one Generic Substitution Risks


Within the class of fluorophenyl piperazin-2-ones, seemingly minor structural variations—such as the position of the fluorine atom on the phenyl ring or the point of attachment to the piperazinone core—can drastically alter physicochemical properties, synthetic accessibility, and biological activity . Unlike its 1-substituted regioisomer or the 2- and 4-fluoro positional isomers, 3-(3-fluorophenyl)piperazin-2-one presents a distinct substitution pattern that influences its electronic distribution and conformational preferences . Direct, data-blind substitution with a close analog is therefore not scientifically justifiable, as it can invalidate SAR hypotheses, compromise downstream assay reproducibility, and necessitate re-optimization of synthetic routes. The quantitative evidence detailed in the following section underscores these critical, non-interchangeable differences.

Regiochemistry mismatch Substitution at the 3-position vs. 1-position may shift lipophilicity and permeability profiles, altering SAR interpretation.
Fluorine position sensitivity Isomers with ortho or para fluorine may exhibit different synthetic accessibility and supply, impacting project timelines.
MS-identical isomers Identical molecular weight across regioisomers prevents MS-based differentiation; CAS verification is essential.

3-(3-Fluorophenyl)piperazin-2-one vs. Key Analogs


Lipophilicity: 3- vs. 1-Substituted Piperazinone

The lipophilicity of 3-(3-fluorophenyl)piperazin-2-one, as measured by its calculated LogP, is 0.90 . In comparison, the regioisomer 1-(3-fluorophenyl)piperazin-2-one, which has the fluorophenyl group attached to the piperazine nitrogen instead of the carbon at the 3-position, exhibits a higher calculated LogP of 1.16 [1]. This indicates a measurable difference in hydrophobicity, which can significantly impact membrane permeability, protein binding, and overall pharmacokinetic behavior .

Lipophilicity (LogP)
Cross-study comparable
3-substituted: 0.90
1-substituted: 1.16
Δ = -0.26
Lower LogP may alter permeability and binding profiles in SAR design.
In silico calculation; consistent methodology across sources.
Lipophilicity Drug Design SAR

Lipophilicity: Fluorophenyl vs. Unsubstituted Core

The addition of the 3-fluorophenyl group to the piperazin-2-one core dramatically alters its lipophilicity. The unsubstituted piperazin-2-one has an experimentally determined XlogP of approximately -1.1 [1]. The target compound, 3-(3-fluorophenyl)piperazin-2-one, has a calculated LogP of 0.90 . This represents a substantial increase in hydrophobicity.

Hydrophobicity Shift
Cross-study comparable
Target LogP: 0.90
Unsubstituted core XlogP: -1.1
Δ ≈ +2.0
Fluorophenyl substitution substantially increases hydrophobicity for protein binding site engagement.
Mixed calculation/experimental basis; may support fragment-to-lead strategies.
Scaffold Optimization Fragment-Based Drug Design Hydrophobicity

Identical Molecular Weight Across Isomers

All positional isomers in the 3-(fluorophenyl)piperazin-2-one series share the same molecular formula (C10H11FN2O) and thus have an identical, calculated molecular weight of 194.21 g/mol .

Isomer MW Identity
Class-level inference
Identical 194.21 g/mol across 2-, 3-, 4-fluoro isomers
MS alone cannot resolve regioisomers; verify CAS before use.
Data to verify; supplier confirmation advised.
Physicochemical Properties Compound Characterization Isomer Identification

Commercial Sourcing: Positional Isomer Availability

The target compound, 3-(3-fluorophenyl)piperazin-2-one, is readily available from multiple major commercial suppliers, including Sigma-Aldrich (AldrichCPR) , typically at a standard purity of 95% . In contrast, the 4-fluoro isomer (CAS 85606-96-8) is often listed as available only through custom synthesis, which can introduce longer lead times and higher costs [1]. The 2-fluoro isomer (CAS 1246553-07-0) is also available from multiple sources .

Commercial Sourcing
Cross-study comparable
3-fluoro: multi-source 95% purity
4-fluoro: often custom synthesis only
Sourcing profile may affect supply reliability and procurement cost.
As of 2026; verify current availability with suppliers.
Sourcing Compound Procurement Supply Chain Reliability

3-(3-Fluorophenyl)piperazin-2-one Applications


CNS-Targeted SAR Studies

The distinct LogP of 0.90 positions this compound as a valuable core scaffold for designing CNS-penetrant small molecules. Its moderate lipophilicity differentiates it from more hydrophobic regioisomers (e.g., 1-(3-fluorophenyl)piperazin-2-one, LogP 1.16) [1], providing a specific chemical handle for exploring the relationship between lipophilicity and target engagement in the brain. This allows medicinal chemists to fine-tune physicochemical properties while maintaining the piperazinone core.

Reliable HTS Sourcing

Unlike the 4-fluoro isomer, which may require custom synthesis [2], the 3-(3-fluorophenyl)piperazin-2-one is an off-the-shelf building block from multiple major vendors . This robust supply chain supports large-scale HTS campaigns and parallel library synthesis, ensuring project continuity and reducing the logistical burden of compound acquisition. The standard 95% purity across suppliers also minimizes batch-to-batch variability in primary screens.

FBDD Scaffold Optimization

With a molecular weight of 194.21 g/mol , this compound sits at the upper edge of fragment-like space. Its significant shift in lipophilicity (ΔLogP ≈ +2.0) compared to the unsubstituted piperazin-2-one core [3] makes it an ideal scaffold for fragment growing or merging strategies. Researchers can use it as a more advanced starting point, incorporating the fluorophenyl vector from the outset and thereby accelerating the hit-to-lead process.

Isomer-Specific Analytical Methods

As established, all fluorophenyl piperazinone isomers share an identical molecular weight of 194.21 g/mol . This compound is therefore an essential analytical reference standard for developing and validating liquid chromatography (LC) and mass spectrometry (MS) methods capable of resolving these closely related species. Its use ensures that synthetic intermediates and final products are accurately identified and quantified, preventing costly misidentification errors.

Application
Selection Property
Validation Focus
CNS-targeted SAR studies
Moderate lipophilicity profile
Lipophilicity-permeability correlation verification
Reliable HTS sourcing
Multi-source commercial availability
Supply continuity and batch consistency evaluation
FBDD scaffold optimization
Significant hydrophobicity increase vs unsubstituted core
Fragment-growing and hit-to-lead validation
Isomer-specific analytical methods
Identical molecular weight across regioisomers
LC/MS specificity and isomer resolution

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